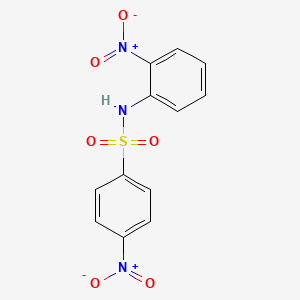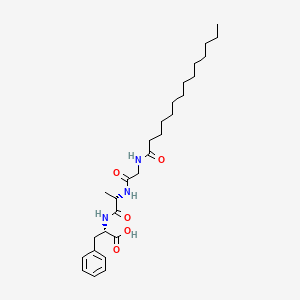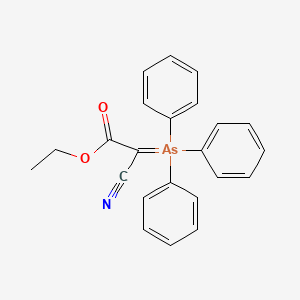
Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate is an organoarsenic compound that features a cyano group, an ethyl ester, and a triphenylarsanylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate typically involves the reaction of ethyl cyanoacetate with triphenylarsine in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of green chemistry and process optimization would be applied to scale up the laboratory synthesis for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group and ester functionality make it a candidate for nucleophilic substitution reactions.
Condensation Reactions: The compound can participate in condensation reactions, forming more complex heterocyclic structures.
Oxidation and Reduction: The arsenic center can undergo oxidation and reduction reactions, altering the oxidation state of the arsenic atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydride, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, nucleophilic substitution can yield substituted cyanoacetates, while condensation reactions can produce various heterocyclic compounds .
Aplicaciones Científicas De Investigación
Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organoarsenic compounds and heterocycles.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and agrochemicals.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate involves interactions with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. In material science, its electronic properties can influence the behavior of materials in which it is incorporated .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: A simpler compound with similar reactivity but lacking the triphenylarsine moiety.
Triphenylarsine: An organoarsenic compound used in various chemical reactions but without the cyano and ester functionalities.
Cyanoacetamide Derivatives: Compounds with similar cyano and ester groups but different substituents on the nitrogen atom.
Uniqueness
Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate is unique due to the presence of the triphenylarsine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
143490-05-5 |
|---|---|
Fórmula molecular |
C23H20AsNO2 |
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-(triphenyl-λ5-arsanylidene)acetate |
InChI |
InChI=1S/C23H20AsNO2/c1-2-27-23(26)22(18-25)24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2H2,1H3 |
Clave InChI |
OOLITYMAIHMETC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=[As](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


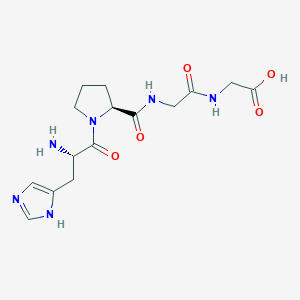
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)
![4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12565823.png)
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)
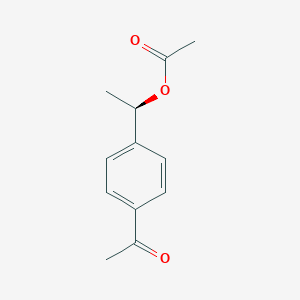
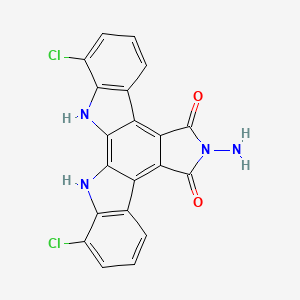
![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)
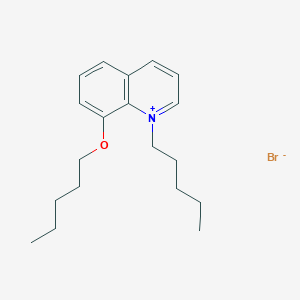
![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)
![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)
